

Optimizing laser power and wavelength for ANNINE-6plus excitation

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| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | ANNINE-6plus | |
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Technical Support Center: Optimizing ANNINE-6plus Excitation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser power and wavelength for **ANNINE-6plus** excitation. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful voltage imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for **ANNINE-6plus**?

A1: For one-photon excitation, the peak absorption of **ANNINE-6plus** in a neuronal membrane is approximately 420 nm, with the emission peak around 565 nm.[1][2] However, for voltage imaging, it is crucial to excite at the red edge of the absorption spectrum, typically at 480 nm or higher.[1] A common wavelength for one-photon voltage imaging is around 510 nm.[1] For two-photon excitation, a wavelength of 1020 nm is typically used, which corresponds to the one-photon absorption at 510 nm.[1][3]

Q2: Why is it recommended to excite **ANNINE-6plus** at the red edge of its absorption spectrum?



A2: Exciting at the red spectral edge of the absorption maximizes voltage sensitivity while minimizing phototoxicity and photobleaching.[3][4] This strategy allows for stable, long-term recordings with a high signal-to-noise ratio.

Q3: What is the temporal resolution of **ANNINE-6plus**?

A3: **ANNINE-6plus** has an exceptionally fast response time, with a fluorescence lifetime of approximately 6.2 ± 0.1 ns.[1][2][3] This allows for the measurement of very rapid changes in membrane voltage, theoretically limited only by the duration of the absorption process itself (<10⁻¹⁵ seconds).[1][2]

Q4: Is **ANNINE-6plus** prone to phototoxicity or bleaching?

A4: When used with optimized imaging conditions, particularly with excitation near the red spectral edge of absorption, **ANNINE-6plus** exhibits negligible bleaching and phototoxicity.[4] [5][6][7] This makes it suitable for long-term in vivo imaging, with studies showing stable labeling for up to two weeks.[1][3]

Q5: What is the expected voltage sensitivity of **ANNINE-6plus**?

A5: The voltage sensitivity of **ANNINE-6plus** is high, with a fractional fluorescence change $(\Delta F/F)$ of approximately 30% per 100 mV change in membrane potential with single-photon excitation (~488 nm) and over 50% with two-photon excitation (~1060 nm).[2][8] Some reports indicate a sensitivity of up to 0.5%/mV under optimized conditions.[5][6][7]

Q6: How does the solubility of **ANNINE-6plus** compare to ANNINE-6?

A6: **ANNINE-6plus** was specifically designed to have significantly better water solubility than its predecessor, ANNINE-6.[9][10] While ANNINE-6 is practically insoluble in water, **ANNINE-6plus** has a solubility of around 1 mM, allowing it to be used for staining cells from an aqueous solution without the need for surfactants or organic solvents.[8][9][10]

Troubleshooting Guide

Troubleshooting & Optimization

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| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low Fluorescence Signal | Insufficient dye concentration or labeling. | Increase the dye concentration or the volume of the dye solution used for labeling.[11] |
| Low laser power. | Gradually increase the laser power. However, always use the lowest power that provides an acceptable image to minimize phototoxicity.[11][12] | |
| Suboptimal excitation wavelength. | If using a tunable laser, try reducing the excitation wavelength in 10 nm steps from a starting point of 1040 nm for two-photon excitation. This can increase the absorption cross-section and brightness, though it may slightly reduce voltage sensitivity.[11] | |
| Detector (PMT) degradation. | Check the sensitivity of your photomultiplier tubes (PMTs) as they can degrade over time. [11] | - |
| Photobleaching is Observed | Excessive laser power. | Reduce the laser power. Bleaching should be minimal when exciting near the red spectral edge of absorption. [11] |
| No or Weak Voltage- Dependent Signal | Incorrect excitation or emission filter set. | Ensure you are using the correct filters for red-edge excitation and capturing the full emission spectrum. A longpass emission filter (e.g., 540 nm) is often used.[11] |



| Low signal-to-noise ratio. | Increase the number of labeled cells or the concentration of the dye to improve the overall signal. | |
|-------------------------------|---|---|
| Difficulty with Cell Labeling | Inadequate dye concentration or incubation time. | For extracellular labeling, a concentration of 14 µM ANNINE-6plus in the extracellular solution for 5 minutes has been shown to be effective for cultured hippocampal neurons.[5] |
| Cell type-specific issues. | Optimize labeling protocols for your specific cell type, as membrane properties can vary. | |

Data Presentation

Table 1: Spectral Properties of ANNINE-6plus

| Parameter | Value | Reference |
|---|-----------------------------|-----------|
| One-Photon Excitation Maximum | ~420 nm | [2][6] |
| One-Photon Emission Maximum | ~565 nm | [2][6] |
| Stokes Shift | ~145 nm | [1][2][6] |
| Recommended One-Photon Excitation for Voltage Imaging | ≥480 nm (typically ~510 nm) | [1] |
| Recommended Two-Photon Excitation for Voltage Imaging | ~1020 nm | [1][3] |
| Fluorescence Lifetime | 6.2 ± 0.1 ns | [1][2][3] |

Table 2: Voltage Sensitivity of ANNINE-6plus



| Excitation Method | Approximate Wavelength | Fractional Fluorescence Change (ΔF/F) per 100 mV | Reference |
|-------------------|---------------------------|---|-----------|
| Single-Photon | ~488 nm | ~30% | [2][8] |
| Two-Photon | ~1060 nm | >50% | [2][8] |

Experimental Protocols

Protocol 1: Extracellular Labeling of Cultured Neurons

This protocol is adapted from methods used for labeling cultured hippocampal neurons.[5]

- Prepare Dye Solution: Prepare a 14 μM solution of ANNINE-6plus in your standard extracellular recording solution.
- Cell Incubation: Replace the culture medium with the ANNINE-6plus solution and incubate the cells for 5 minutes at room temperature.
- Washing: After incubation, thoroughly wash the cells with the standard extracellular solution to remove any unbound dye.
- Imaging: Proceed with imaging. For morphological imaging, an excitation wavelength of 458 nm can be used. For voltage measurements, switch to a wavelength at the red edge of the absorption spectrum (e.g., 514 nm).[5]

Protocol 2: Two-Photon Voltage Imaging in Brain Slices

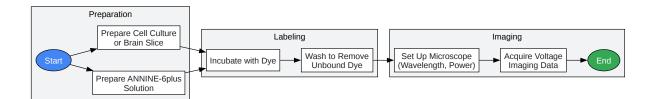
This protocol provides a general framework for imaging average membrane voltage changes in brain slices.

- Slice Preparation: Prepare acute brain slices using your standard protocol.
- Dye Loading: Bath-apply ANNINE-6plus to the brain slice. The optimal concentration and incubation time may need to be determined empirically for your specific tissue.
- Microscope Setup:



- Use a two-photon microscope equipped with a femtosecond-pulsed Ti:sapphire laser.
- Set the excitation wavelength to 1020 nm or 1040 nm.[11]
- Use a 540 nm longpass emission filter to collect the fluorescence signal.[11]
- Image Acquisition:
 - Use the lowest laser power that provides a sufficient signal-to-noise ratio to avoid phototoxicity.
 - Perform line-scan recordings for high temporal resolution measurements of voltage changes.

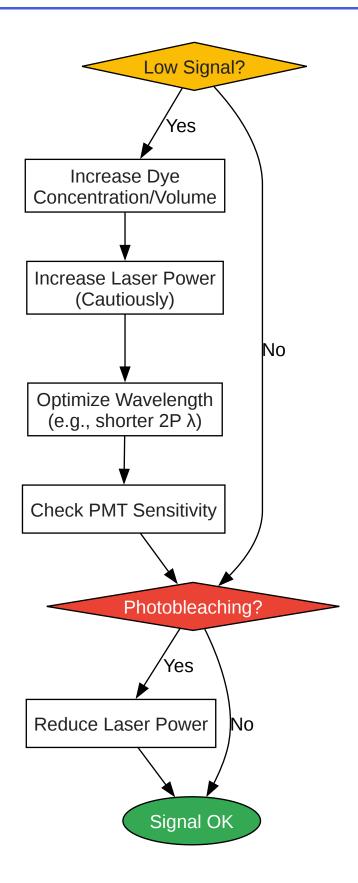
Visualizations



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Caption: A generalized workflow for an **ANNINE-6plus** voltage imaging experiment.





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Caption: A decision tree for troubleshooting common issues in **ANNINE-6plus** imaging.



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